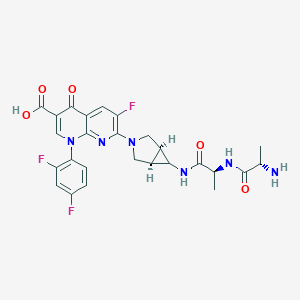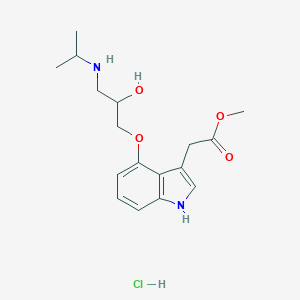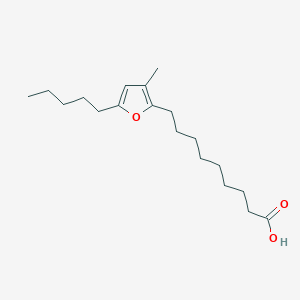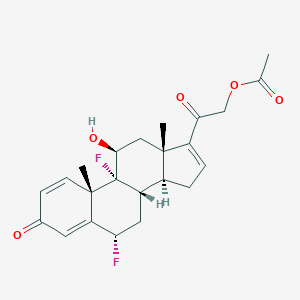
Alatrofloxacin
Übersicht
Beschreibung
Alatrofloxacin ist ein Fluorchinolon-Antibiotikum, das von Pfizer entwickelt wurde und als Mesylat-Salz geliefert wird. Es ist ein Prodrug von Trovafloxacin, d. h. es wird im Körper in die aktive Form, Trovafloxacin, umgewandelt. This compound wurde hauptsächlich zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt, wurde aber im Jahr 2001 aufgrund von Bedenken hinsichtlich der Hepatotoxizität vom US-amerikanischen Markt zurückgezogen .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine: Explored for its potential to treat a wide range of bacterial infections, including those resistant to other antibiotics.
Industry: Used in the development of new antibiotics and as a reference compound in quality control processes
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Alatrofloxacin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von einfachen organischen Verbindungen ausgehenDie spezifischen Reaktionsbedingungen, wie Temperatur, Druck und verwendete Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Der Prozess ist auf Kosteneffizienz und Umweltfreundlichkeit ausgelegt, wobei Abfall und Energieverbrauch minimiert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Alatrofloxacin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem this compound-Molekül verändern.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, umfassen aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Fluorchinolonen.
Biologie: Untersucht auf seine Auswirkungen auf die bakterielle DNA-Gyrase und Topoisomerase IV, Enzyme, die für die bakterielle DNA-Replikation entscheidend sind.
Medizin: Erforscht auf sein Potenzial zur Behandlung einer Vielzahl bakterieller Infektionen, einschließlich solcher, die gegen andere Antibiotika resistent sind.
Industrie: Wird bei der Entwicklung neuer Antibiotika und als Referenzverbindung in Qualitätskontrollprozessen verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription bei Bakterien unerlässlich sind. Diese Hemmung führt zur Störung bakterieller DNA-Prozesse, was letztendlich zum Absterben der Bakterienzellen führt. Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, sind gut untersucht und liefern Einblicke in die Entwicklung neuer Antibiotika .
Wirkmechanismus
Alatrofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets and pathways involved in this mechanism are well-studied, providing insights into the development of new antibiotics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Levofloxacin: Ein Fluorchinolon mit einem breiteren Wirkungsspektrum und weniger Nebenwirkungen.
Moxifloxacin: Bekannt für seine erhöhte Aktivität gegen grampositive Bakterien und Anaerobier
Einzigartigkeit von Alatrofloxacin
Die Einzigartigkeit von this compound liegt in seiner Prodrug-Natur, die eine intravenöse Verabreichung und eine schnelle Umwandlung in die aktive Form, Trovafloxacin, ermöglicht. Diese Eigenschaft bietet Vorteile in Bezug auf Pharmakokinetik und Bioverfügbarkeit, was es in bestimmten klinischen Szenarien zu einem wertvollen Gut macht .
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPPAMZDFLUHD-LZGARRQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057893 | |
| Record name | Alatrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-76-4 | |
| Record name | Alatrofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alatrofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alatrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALATROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)










